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Compound of Interest

Compound Name: C18H32N2O3S

Cat. No.: B12619155 Get Quote

Disclaimer: The molecular formula C18H32N2O3S does not correspond to a single, well-known

compound with readily available, published spectroscopic data. Therefore, this guide presents

a comprehensive analysis of a plausible, hypothetical molecule that fits this formula: S-ethyl 2-

(2-(dodec-11-enamido)acetamido)acetate. The spectroscopic data provided herein are

predicted values based on established principles of NMR, IR, and mass spectrometry and are

intended to serve as a representative example for researchers encountering a novel substance

with this composition.

Hypothetical Structure
The structure for which the following spectroscopic data has been predicted is:

Name: S-ethyl 2-(2-(dodec-11-enamido)acetamido)acetate

Molecular Formula: C18H32N2O3S

Structure:

This molecule contains a terminal alkene, two amide functional groups, and a thioester. These

features will give rise to characteristic signals in the various spectroscopic analyses.

Predicted Spectroscopic Data
The predicted spectroscopic data for S-ethyl 2-(2-(dodec-11-enamido)acetamido)acetate are

summarized in the tables below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.0-7.2 br s 2H -NH- (Amide protons)

5.75-5.85 m 1H CH2=CH-

4.90-5.05 m 2H CH2=CH-

4.05 d 2H
-NH-CH2-C=O

(Glycyl)

3.95 d 2H
-NH-CH2-C=S

(Glycyl)

2.85 q 2H -S-CH2-CH3

2.20 t 2H -CH2-C=O (Amide)

2.05 q 2H =CH-CH2-

1.55-1.65 m 2H -CH2-CH2-C=O

1.20-1.40 m 12H -(CH2)6-

1.25 t 3H -S-CH2-CH3

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~198 C=S (Thioester carbonyl)

~170 C=O (Amide carbonyls)

~139 CH2=CH-

~114 CH2=CH-

~43 -NH-CH2-C=O

~42 -NH-CH2-C=S

~36 -CH2-C=O (Amide)

~34 =CH-CH2-

~29-30 -(CH2)n-

~25 -CH2-CH2-C=O

~23 -S-CH2-CH3

~15 -S-CH2-CH3

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Neat)
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Wavenumber (cm⁻¹) Intensity Assignment

3300-3400 Medium, Broad N-H stretch (Amide)

3080 Medium =C-H stretch (Alkenyl)

2850-2960 Strong C-H stretch (Alkyl)

~1700 Strong C=O stretch (Thioester)

1640-1680 Strong C=O stretch (Amide I)

~1640 Medium C=C stretch (Alkene)

1540-1560 Strong N-H bend (Amide II)

1465 Medium C-H bend (CH₂)

910, 990 Strong =C-H bend (out-of-plane)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

m/z Interpretation

384.21 [M]⁺ (Molecular Ion)

Various

Fragmentation pattern corresponding to the loss

of the ethylthio group, cleavage of the amide

bonds, and fragmentation of the alkyl chain.

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data.

NMR Spectroscopy
A sample of approximately 5-10 mg of the compound would be dissolved in about 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12619155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


standard. The solution would be transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR

spectra would be acquired on a 400 MHz spectrometer. For ¹H NMR, 16-32 scans would be

collected with a relaxation delay of 1 second. For ¹³C NMR, 1024-2048 scans would be

acquired with a relaxation delay of 2 seconds.

IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat

sample would be placed directly on the ATR crystal. The spectrum would be recorded in the

range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background

spectrum of the clean ATR crystal would be taken prior to the sample measurement.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be performed on a time-of-flight (TOF) mass

spectrometer using electrospray ionization (ESI). The sample would be dissolved in a suitable

solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and

introduced into the mass spectrometer via direct infusion. The mass spectrum would be

acquired in positive ion mode over a mass range of m/z 50-1000.

Visualization of Experimental Workflow
The logical flow for the spectroscopic analysis of a novel compound is depicted below.

Caption: Workflow for chemical structure elucidation.

This guide provides a foundational spectroscopic dataset and the associated experimental

protocols for a representative molecule with the formula C18H32N2O3S. Researchers and

scientists in drug development can use this as a reference for the analysis and characterization

of novel compounds.

To cite this document: BenchChem. [Spectroscopic Analysis of C18H32N2O3S: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12619155#c18h32n2o3s-spectroscopic-data-nmr-ir-
mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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